molecular formula C21H14N2O6S B5034753 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate

2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate

Cat. No.: B5034753
M. Wt: 422.4 g/mol
InChI Key: TYKWVWZIPNDCAR-UHFFFAOYSA-N
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Description

2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate is a complex organic compound with a unique structure that combines a pyrimidine ring with a naphthalene sulfonate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate typically involves multiple steps. The initial step often includes the formation of the pyrimidine ring, followed by the introduction of the naphthalene sulfonate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods aim to optimize yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce sulfonates.

Scientific Research Applications

2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate has several scientific research applications, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions, including cross-coupling reactions.

    Biology: It may serve as a probe or marker in biological studies due to its unique structural properties.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound’s structure allows it to bind to specific enzymes or receptors, modulating their activity and leading to downstream effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]phenyl 3-fluorobenzoate
  • 2-(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)hydrazinecarbothioamide

Uniqueness

2-[(2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl]phenyl naphthalene-2-sulfonate is unique due to its combination of a pyrimidine ring with a naphthalene sulfonate group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

IUPAC Name

[2-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]phenyl] naphthalene-2-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14N2O6S/c24-19-17(20(25)23-21(26)22-19)12-15-7-3-4-8-18(15)29-30(27,28)16-10-9-13-5-1-2-6-14(13)11-16/h1-12H,(H2,22,23,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYKWVWZIPNDCAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)OC3=CC=CC=C3C=C4C(=O)NC(=O)NC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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